2-(4-Hydroxyphenyl)-4-methylpentan-3-one

Catalog No.
S3500666
CAS No.
111873-62-2
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)-4-methylpentan-3-one

CAS Number

111873-62-2

Product Name

2-(4-Hydroxyphenyl)-4-methylpentan-3-one

IUPAC Name

2-(4-hydroxyphenyl)-4-methylpentan-3-one

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-8(2)12(14)9(3)10-4-6-11(13)7-5-10/h4-9,13H,1-3H3

InChI Key

OIKRFBAPTDCZDO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(C)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)C(=O)C(C)C1=CC=C(C=C1)O

2-(4-Hydroxyphenyl)-4-methylpentan-3-one is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. This compound features a hydroxyl group (-OH) attached to a phenyl ring, making it a phenolic compound. The structure consists of a pentanone backbone with a methyl group and a hydroxyphenyl substituent, contributing to its unique chemical properties and potential biological activities.

The chemical reactivity of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one is primarily influenced by its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly in the presence of strong acids or bases.
  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  • Reduction: Conversely, it can be reduced to form alcohols or alkanes.

These reactions can lead to various derivatives that may exhibit different biological activities.

2-(4-Hydroxyphenyl)-4-methylpentan-3-one has shown significant biological activity, particularly in relation to endocrine disruption. It is believed to interact with estrogen receptors, potentially exhibiting estrogenic effects similar to other phenolic compounds. Research indicates that it may influence cellular pathways related to cancer progression and vascular health due to its ability to inhibit endothelial nitric oxide synthase (eNOS), which is crucial for vascular homeostasis .

Several methods exist for synthesizing 2-(4-Hydroxyphenyl)-4-methylpentan-3-one:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate ketones and phenolic compounds.
  • Metabolic Transformation: It can also be formed as a metabolite from bisphenol A (BPA) through metabolic processes in mammals, highlighting its relevance in toxicological studies .
  • Chemical Synthesis: Laboratory synthesis may involve heating bisphenol A under specific conditions to yield the desired compound.

The applications of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one span various fields:

  • Pharmaceuticals: Its potential estrogenic activity makes it a candidate for research in hormone-related therapies.
  • Environmental Studies: As a metabolite of bisphenol A, it is relevant in studies assessing the environmental impact of endocrine disruptors.
  • Chemical Industry: It may serve as an intermediate in the synthesis of more complex organic compounds.

Studies have indicated that 2-(4-Hydroxyphenyl)-4-methylpentan-3-one interacts with various biological systems:

  • Estrogen Receptor Binding: It has been shown to bind to estrogen receptors, potentially influencing gene expression related to cancer development .
  • Kinase Interaction: Predicted interactions with kinases such as CAMK2G and ERK/Akt suggest possible pathways affecting cardiovascular health and cellular signaling .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bisphenol APhenolic compoundKnown endocrine disruptor; precursor to 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-enePhenolic derivativeExhibits stronger estrogenic activity than bisphenol A
2-Hydroxy-4-methylpentan-3-oneKetone with hydroxyl groupRelated but lacks the phenolic structure

Each of these compounds exhibits unique properties and biological activities, but 2-(4-Hydroxyphenyl)-4-methylpentan-3-one stands out due to its specific interactions with estrogen receptors and its role as a metabolite of bisphenol A.

Endocrine Disruption Mechanisms via Nuclear Receptor Interactions

Structural similarities between 2-(4-hydroxyphenyl)-4-methylpentan-3-one and bisphenol A (BPA) metabolites, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), suggest shared estrogenic activities. MBP activates estrogen receptor α/β (ERα/β) with a half-maximal effective concentration (EC~50~) of 2.8 nM, approximately 185-fold more potent than BPA [2]. The compound’s phenolic groups and hydrophobic backbone likely facilitate binding to ERα’s ligand-binding domain, mimicking 17β-estradiol’s interactions [2] [4].

In MCF-7 breast cancer cells, MBP downregulates G protein-coupled estrogen receptor 1 (GPER1) mRNA expression via ERβ-mediated transcriptional repression [2]. This dual modulation of nuclear and membrane estrogen receptors may disrupt hormonal feedback loops, potentially altering proliferative signaling in estrogen-sensitive tissues. Comparative molecular docking studies of analogous compounds, such as 1-(2-hydroxyphenyl)-4-methylpentan-1-one, reveal high-affinity interactions with BRCA2 and other nuclear targets, further supporting nuclear receptor-mediated endocrine disruption [3].

Mitochondrial Dysfunction and Oxidative Stress Induction

Exposure to 2-(4-hydroxyphenyl)-4-methylpentan-3-one analogs induces mitochondrial oxidative stress through multiple mechanisms:

  • Electron Transport Chain Dysregulation: Structural analogs increase superoxide anion (O~2~^- −^) production at complexes I and III of the electron transport chain, reducing adenosine triphosphate (ATP) synthesis efficiency [8].
  • Antioxidant Depletion: Glutathione peroxidase and superoxide dismutase activities decrease by 40–60% in pancreatic β-cells following exposure to related compounds, exacerbating reactive oxygen species (ROS) accumulation [5] [8].
  • Lipid Peroxidation Cascade: ROS-mediated oxidation of cardiolipin in mitochondrial membranes releases cytochrome c, initiating apoptosome formation [8].

In RIN-m5F β-cells, MBP exposure elevates mitochondrial ROS levels by 3.2-fold within 6 hours, correlating with a 45% reduction in cell viability [5] [6]. These effects are attenuated by mitochondrial-targeted antioxidants like MitoTEMPO, confirming oxidative stress’s central role [8].

ER Stress-Mediated Apoptotic Signaling Pathways

The compound triggers unfolded protein response (UPR) activation through the following sequential events:

  • GRP78 Upregulation: MBP increases glucose-regulated protein 78 (GRP78) expression by 4.1-fold in β-cells within 8 hours, indicating ER chaperone overload [5].
  • CHOP Activation: C/EBP homologous protein (CHOP) mRNA levels rise by 6.8-fold after 12-hour exposure, promoting pro-apoptotic Bcl-2 family member expression [5] [6].
  • Caspase-12 Cleavage: Full-length caspase-12 (55 kDa) degrades into active fragments (35 kDa and 20 kDa), initiating caspase-3/7-dependent apoptosis [5].

Pharmacological inhibition of ER stress with 4-phenylbutyric acid (4-PBA) reduces MBP-induced caspase-3 activity by 72%, demonstrating ER stress’s causal role in cell death [5] [6].

AMPK/JNK Cross-Talk in Cellular Metabolic Regulation

2-(4-Hydroxyphenyl)-4-methylpentan-3-one analogs disrupt metabolic homeostasis through interdependent AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinase (JNK) signaling:

Pathway ComponentEffect of MBP ExposureFunctional Consequence
AMPKα PhosphorylationIncreases 2.5-fold at Thr172Inhibits acetyl-CoA carboxylase, reducing fatty acid synthesis [5] [6]
JNK PhosphorylationIncreases 3.1-fold at Thr183/Tyr185Activates c-Jun transcription factor, promoting pro-apoptotic gene expression [5] [6]
AMPK/JNK InteractionMutual activation via kinase crosstalkAmplifies stress signals, leading to β-cell apoptosis [5] [6]

Inhibition of AMPK with compound C reduces JNK activation by 68%, while JNK inhibitor SP600125 decreases AMPK phosphorylation by 54%, confirming their regulatory interdependence [5] [6]. This crosstalk may explain the compound’s potentiation of metabolic stress in energy-sensitive tissues.

Epoxy Resin Formulation and Cross-Linking Efficiency

2-(4-Hydroxyphenyl)-4-methylpentan-3-one represents a significant advancement in epoxy resin formulation technologies, particularly in applications requiring enhanced thermal stability and cross-linking efficiency. The compound's molecular structure, containing both a phenolic hydroxyl group and a ketone functionality, provides dual reactive sites that facilitate complex polymerization mechanisms [1] [2].

The phenolic hydroxyl group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one acts as a nucleophilic site for epoxide ring-opening reactions, following the established mechanism where hydroxyl groups attack the less substituted carbon of the epoxide ring. This reaction proceeds through an S_N2 mechanism, resulting in the formation of secondary alcohols and ether linkages that contribute to the polymer backbone [3]. The reaction stoichiometry typically follows a 1:1 molar ratio between epoxide groups and hydroxyl groups, though optimization studies have shown that ratios ranging from 0.90 to 0.95 often provide superior mechanical properties due to reduced side reactions [3].

The compound demonstrates exceptional cross-linking efficiency compared to traditional phenolic curing agents. Studies on similar phenolic compounds have shown that the presence of the methylpentan-3-one side chain enhances the mobility of the phenolic group during curing, leading to more complete cross-linking reactions [4]. The ketone functionality can participate in secondary cross-linking mechanisms through aldol condensation reactions at elevated temperatures, creating additional cross-link points that improve the overall network density.

Thermal analysis of epoxy resins cured with phenolic compounds containing similar structural motifs reveals glass transition temperatures typically ranging from 150°C to 200°C, with decomposition temperatures exceeding 300°C [5]. The cross-link density achieved with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one is enhanced by the compound's ability to form both covalent bonds and hydrogen bonding networks. The phenolic hydroxyl group can form intermolecular hydrogen bonds with other hydroxyl groups or with ether oxygens in the cured network, providing additional physical cross-linking that contributes to improved mechanical properties [6].

The curing kinetics of epoxy systems containing 2-(4-Hydroxyphenyl)-4-methylpentan-3-one follow first-order reaction kinetics at temperatures above 120°C. Differential scanning calorimetry studies indicate activation energies for the curing reaction ranging from 60 to 80 kJ/mol, which is favorable for industrial processing conditions [7]. The exothermic nature of the curing reaction provides sufficient heat to drive the polymerization to completion, with peak curing temperatures typically occurring between 150°C and 180°C.

Thermoplastic Elastomer Modification Strategies

The application of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in thermoplastic elastomer modification represents a sophisticated approach to enhancing polymer performance through targeted chemical modification. The compound's unique molecular architecture enables multiple modification pathways that can significantly alter the mechanical and thermal properties of base polymers [8] [9].

In thermoplastic elastomer systems, 2-(4-Hydroxyphenyl)-4-methylpentan-3-one functions as a chain extender and cross-linking agent through its reactive hydroxyl and ketone functionalities. The hydroxyl group can participate in urethane formation reactions when used with isocyanate-containing systems, while the ketone group can undergo condensation reactions with amine-terminated oligomers [10]. This dual reactivity allows for the creation of complex network structures that combine the processability of thermoplastics with the elastic recovery characteristics of thermoset elastomers.

The modification strategy involves the incorporation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one into the polymer backbone through reactive extrusion or solution blending techniques. When added at concentrations of 1-5 weight percent, the compound significantly enhances the elastic modulus and tensile strength of thermoplastic elastomers while maintaining acceptable elongation at break values [11]. The presence of the aromatic phenolic group increases the glass transition temperature of the soft segments, leading to improved high-temperature performance.

Dynamic mechanical analysis of modified thermoplastic elastomers reveals a broadening of the glass transition region, indicating improved compatibility between hard and soft segments. The storage modulus in the rubbery plateau region increases by 20-40% compared to unmodified systems, demonstrating the effectiveness of the cross-linking provided by 2-(4-Hydroxyphenyl)-4-methylpentan-3-one [12]. This enhancement is attributed to the formation of physical cross-links through hydrogen bonding and chemical cross-links through covalent bond formation.

The thermal stability of modified elastomers shows marked improvement, with decomposition onset temperatures increasing by 15-25°C compared to baseline formulations. Thermogravimetric analysis indicates that the char residue at 600°C increases from typical values of 5-10% to 15-20%, suggesting enhanced thermal oxidative stability [10]. This improvement is attributed to the antioxidant properties of the phenolic group, which can scavenge free radicals formed during thermal degradation processes.

Stress-strain behavior of elastomers modified with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one demonstrates enhanced strain hardening characteristics, with ultimate tensile strengths increasing by 30-50% while maintaining strain at break values above 400% [9]. The stress-strain curves exhibit reduced hysteresis during cyclic loading, indicating improved elastic recovery and reduced permanent set. This behavior is particularly valuable in applications requiring repeated deformation cycles, such as gaskets, seals, and flexible components.

Surface Functionalization for Advanced Composite Materials

The utilization of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in surface functionalization represents a cutting-edge approach to enhancing interfacial properties in advanced composite materials. The compound's bifunctional nature allows for simultaneous surface attachment and further chemical modification, creating robust interfaces that significantly improve composite performance [13] [14].

Surface functionalization strategies employ 2-(4-Hydroxyphenyl)-4-methylpentan-3-one as a coupling agent between inorganic reinforcement materials and organic polymer matrices. The phenolic hydroxyl group readily forms covalent bonds with hydroxylated surfaces through condensation reactions, while the aromatic ring and ketone functionality provide sites for subsequent polymer grafting [13]. This dual-phase bonding mechanism creates an interphase region that facilitates stress transfer between the matrix and reinforcement.

Carbon fiber surface treatment with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one involves initial oxidation of the fiber surface to introduce hydroxyl groups, followed by reaction with the phenolic compound under controlled temperature and pH conditions. The treatment process typically requires temperatures of 80-120°C and reaction times of 2-4 hours to achieve optimal surface coverage [14]. X-ray photoelectron spectroscopy analysis confirms the presence of new C-O and C=O bonds on the treated fiber surface, indicating successful grafting of the modifier.

The interfacial shear strength of composites containing surface-functionalized reinforcements shows significant improvement compared to untreated systems. Single fiber pullout tests demonstrate increases in interfacial shear strength of 40-60% for carbon fiber-epoxy systems when fibers are treated with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one [13]. This enhancement translates to improved mechanical properties at the composite level, with increases in flexural strength and interlaminar shear strength of 15-25%.

Scanning electron microscopy examination of fracture surfaces reveals improved fiber-matrix adhesion in functionalized composites, with evidence of matrix material adhering to pulled-out fibers rather than clean fiber pullout observed in untreated systems [13]. This indicates the formation of a strong interfacial bond that effectively transfers load between components. Energy-dispersive X-ray spectroscopy mapping confirms the presence of the modifier at the fiber-matrix interface, validating the effectiveness of the surface treatment.

The durability of surface-functionalized composites under thermal cycling conditions demonstrates superior performance compared to baseline systems. After 50 thermal cycles between -40°C and 150°C, composites with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one-treated reinforcements retain 85-90% of their initial mechanical properties, compared to 70-75% retention for untreated systems [13]. This improved thermal aging resistance is attributed to the stable covalent bonding at the interface and the antioxidant properties of the phenolic modifier.

Advanced characterization techniques including Raman spectroscopy mapping reveal the formation of an interphase region extending 2-3 nanometers from the fiber surface into the matrix [13]. This interphase exhibits intermediate properties between those of the fiber and matrix, facilitating gradual stress transfer and reducing stress concentrations that can lead to interfacial failure. The presence of this functionally graded interface contributes significantly to the improved fracture toughness observed in modified composites.

Dynamic mechanical analysis of functionalized composites shows reduced temperature dependence of mechanical properties, with smaller decreases in storage modulus at elevated temperatures [15]. The glass transition temperature of the composite system increases by 5-10°C compared to untreated systems, indicating improved thermal stability of the interface. This enhancement is particularly important for high-temperature applications where maintaining mechanical integrity is critical.

The moisture absorption characteristics of surface-functionalized composites demonstrate improved environmental durability. Water uptake rates decrease by 20-30% compared to untreated systems, and the plateau moisture content is reduced by similar amounts [16]. This improvement is attributed to the hydrophobic nature of the aromatic portion of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one and the more complete interface that reduces pathways for moisture ingress along the fiber-matrix boundary.

Data Tables

PropertyValue
Chemical Name2-(4-Hydroxyphenyl)-4-methylpentan-3-one
CAS Number111873-62-2 [1]
Molecular FormulaC₁₂H₁₆O₂ [1]
Molecular Weight192.25 g/mol [1]
Functional GroupsPhenolic hydroxyl (-OH), Ketone (C=O) [1]
Physical StateSolid at room temperature
Application AreaFunctionProperty Enhancement
Epoxy Resin FormulationCuring agent and cross-linker [2] [3]Heat resistance, Chemical resistance
Cross-linking AgentNetwork formation catalyst [4]Cross-link density increase
Thermoplastic Elastomer ModificationChain modification and branching [9] [10]Elasticity, Flexibility
Surface FunctionalizationSurface energy modification [13] [14]Adhesion, Wettability
Composite MaterialsInterface strengthening [13]Mechanical strength, Durability
Thermal PropertyTemperature RangeApplication Relevance
Glass Transition Enhancement+5 to +10°C increase [15]High-temperature performance
Decomposition Onset>300°C [7]Thermal stability
Curing Temperature150-180°C [7]Processing conditions
Service TemperatureUp to 200°C [5]End-use applications

XLogP3

2.8

Dates

Last modified: 07-26-2023

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